N-(Acetylcarbamothioyl)benzamide
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Overview
Description
N-(Acetylcarbamothioyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetylcarbamothioyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Acetylcarbamothioyl)benzamide typically involves the reaction of benzoyl isothiocyanate with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as pyridine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-(Acetylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(Acetylcarbamothioyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Acetylcarbamothioyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory and immune responses. This inhibition occurs through the prevention of IκB degradation, leading to reduced NF-κB activity and subsequent apoptosis in certain cell types . Additionally, the compound can induce cell cycle arrest at the G2/M phase, further contributing to its anticancer effects .
Comparison with Similar Compounds
- N-(Phenylcarbamothioyl)benzamide: Known for its antimicrobial activity.
- N-(4-Benzylpiperazine-1-carbothioyl)benzamide: Exhibits potential as an anticancer agent.
- N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide: Shows moderate antibacterial activities .
Properties
CAS No. |
74346-74-0 |
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Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
N-(acetylcarbamothioyl)benzamide |
InChI |
InChI=1S/C10H10N2O2S/c1-7(13)11-10(15)12-9(14)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,13,14,15) |
InChI Key |
USVZDTCAKKVGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=S)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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